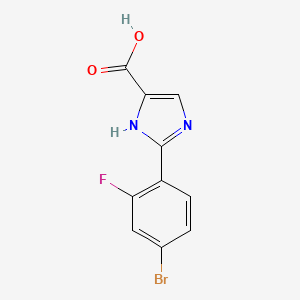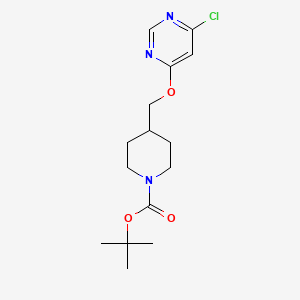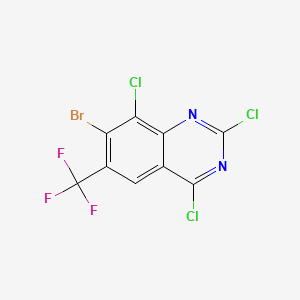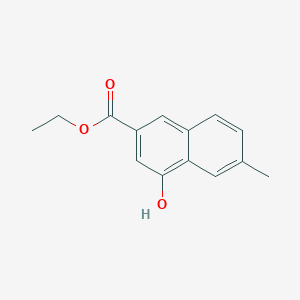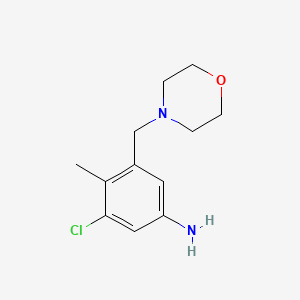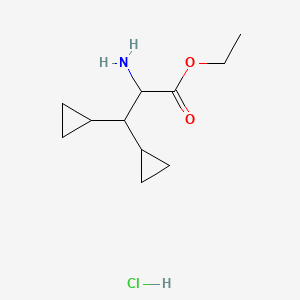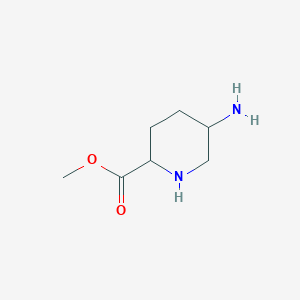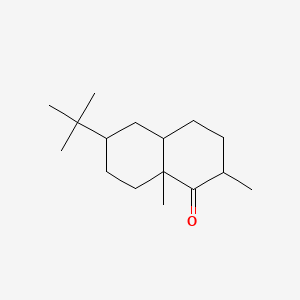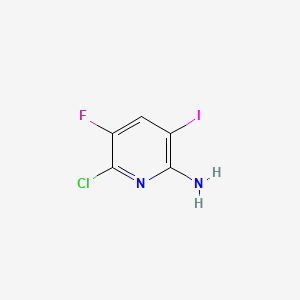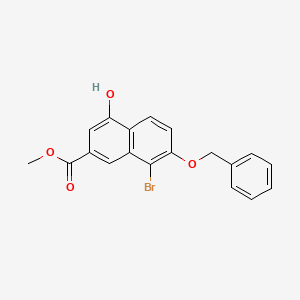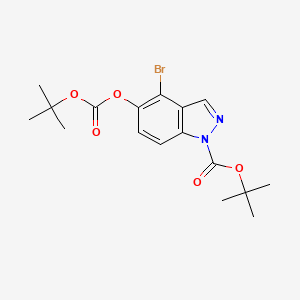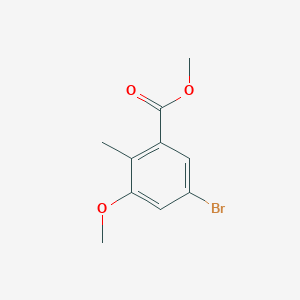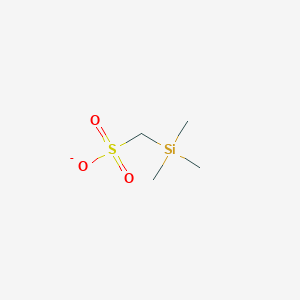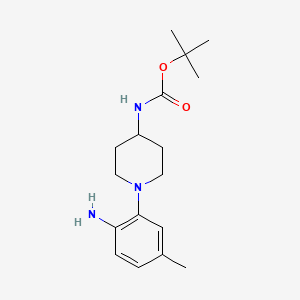
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid typically involves the following steps:
Halogenation: Introduction of the chloro group onto the nicotinic acid ring.
Amination: Substitution of a hydrogen atom with an amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-Chloro-6-(pyridin-4-ylnitro)-nicotinic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
科学研究应用
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: Modulation of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(pyridin-4-ylamino)-nicotinic acid
- 6-Chloro-3-(pyridin-4-ylamino)-nicotinic acid
Uniqueness
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H8ClN3O2 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC 名称 |
5-chloro-6-(pyridin-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-5-7(11(16)17)6-14-10(9)15-8-1-3-13-4-2-8/h1-6H,(H,16,17)(H,13,14,15) |
InChI 键 |
KZJXNSXAHHEYBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


